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2-Chloro-6-
Compound Name:
(methylsulfanyl)benzamide

CAS No.: 1254289-46-7

Cat. No.: B1491776

Get Quote

Executive Summary & Compound Identity

2-Chloro-6-(methylsulfanyl)benzamide represents a specialized "ortho-twisted" benzamide
scaffold.[1] Unlike planar benzamides, the 2,6-disubstitution pattern forces the amide bond out
of planarity with the phenyl ring, creating a distinct 3D vector critical for targeting specific
hydrophobic pockets in enzymes (e.g., kinases, hydrolases) and receptors (GPCRs).[1]

This guide assesses its selectivity profile by comparing it against structural isosteres and
establishing protocols to validate its utility as a specific inhibitor versus a promiscuous binder.

[1]
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Feature Specification

Compound Name 2-Chloro-6-(methylsulfanyl)benzamide
CAS Number 1254289-46-7

Molecular Formula CsHsCINOS

Twisted Amide (Donor-Acceptor) + Lipophilic

Key Pharmacophore i
Thioether

Pri Uil Fragment Hit (FBDD), Agrochemical
rimar ili
Y Y Intermediate, Kinase/Enzyme Probe

Mechanism of Action & Structural Causality

To assess selectivity, one must understand the source of binding affinity.[1] This compound
relies on Atropisomerism-driven Selectivity.[1]

The "Ortho-Effect" Mechanism

The bulky Chlorine (at C2) and Methylsulfanyl (at C6) groups exert significant steric pressure
on the amide moiety.[1]

o Consequence: The amide cannot adopt a planar conformation.[1] It is locked in a
perpendicular or twisted orientation relative to the benzene ring.[1]

o Selectivity Gain: Many promiscuous binders (PAINS) rely on flat, intercalating structures.[1]
By enforcing a twist, 2-Chloro-6-(methylsulfanyl)benzamide excludes itself from flat
binding sites, inherently improving selectivity for structured protein pockets (e.g., ATP-binding
clefts).[1]

The Methylsulfanyl (-SMe) Liability
The -SMe group acts as a "soft" nucleophile and a metabolic handle.[1]
» Binding: Provides strong van der Waals interactions (lipophilic contact).[1]

o Liability: Susceptible to rapid S-oxidation by FMOs and CYPs to sulfoxide (-S=0) and
sulfone (-SO32), dramatically altering polarity and selectivity in vivo.[1]
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Comparative Performance Analysis

This section compares the product against standard alternatives used in Structure-Activity
Relationship (SAR) studies.

ble 1: S | ional C .

Feature

2-Chloro-6-
(methylsulfanyl)benz
amide (Subject)

2,6-
Dichlorobenzamide
(Alternative A)

2-Chloro-6-
fluorobenzamide
(Alternative B)[1]

Steric Bulk (Ortho)

High (CI + SMe).[1]
Max twist.

High (Cl + CI).[1]

Symmetric twist.

Medium (CI + F).[1][2]
[3] Moderate twist.

Electronic Nature

Electron Donating (-
SMe) + Withdrawing (-
CI).[1]

Strongly Withdrawing
(2x -ClI).[1]

Withdrawing (-F, -ClI).
[1]

Metabolic Stability

Low.[1] S-oxidation
risk
(Sulfoxide/Sulfone).[1]

High. Resistant to

oxidation.[1]

High. Metabolic
blocker.[1]

Lipophilicity (cLogP)

~1.8 (Moderate).[1]

~1.6.

~1.2 (Lower).[1]

Selectivity Risk

Moderate.[1] S-
oxidation changes

target profile.[1]

Low. Stable, but may
bind generic
hydrophobic pockets.
[1]

High. Small size may
lead to off-target
binding.[1]

Key Insight for Researchers

o Choose the Subject Compound when targeting a pocket requiring a bulky, electron-rich

handle (e.g., a hydrophobic back-pocket in a kinase).[1]

» Choose Alternative A (Dichloro) if metabolic stability is the primary bottleneck.[1]

o Choose Alternative B (Fluoro) if the binding pocket is sterically restricted (smaller volume).[1]

Experimental Protocols for Selectivity Assessment
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To validate the selectivity of 2-Chloro-6-(methylsulfanyl)benzamide, you must distinguish
specific binding from non-specific aggregation or redox cycling.[1]

Protocol A: Surface Plasmon Resonance (SPR) "Clean
Binder" Assay

Purpose: To confirm 1:1 binding stoichiometry and rule out promiscuous aggregation.[1]

Immobilization: Immobilize the target protein (e.g., Kinase domain) on a CM5 sensor chip via
amine coupling.[1] Reference channel: BSA or unreacted dextran.[1]

o Solubility Check: Dissolve compound in 100% DMSO (10 mM stock). Dilute to assay buffer
(PBS-P+, 1% DMSO).[1] Note: Ensure no precipitation at >100 uM due to lipophilic -SMe

group.[1]
¢ Injection Series: Inject 2-fold dilution series (0.78 uM to 100 uM). Flow rate: 30 pL/min.[1]
e Analysis:

o Pass Criteria: Square-wave binding curves (fast on/off), Rmax within 80-120% of
theoretical max.

o Fail Criteria (Promiscuous): Super-stoichiometric binding (Rmax >> theoretical), slow
dissociation (aggregation), or non-saturating isotherms.[1]

Protocol B: Thiol-Reactivity Counter-Screen (ALARM
NMR)

Purpose: To ensure the -Cl or -SMe groups are not reacting covalently with protein cysteines
(false positive).[1]

» Reagent: La protein (antigen) or a synthetic peptide containing a reactive Cysteine.[1]

¢ Incubation: Incubate 250 uM compound with 10 uM La protein in PBS (D20) for 24 hours at
37°C.

e Readout: *H-NMR or HSQC.
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o Assessment: Look for chemical shift perturbations in the protein spectrum or disappearance
of the compound peaks.[1]

o Result: The 2-Cl is generally stable on a benzamide, but the -SMe can be displaced or
oxidized.[1] Any covalent adduct formation flags the compound as a Pan-Assay
Interference Compound (PAINS).[1]

Visualization of Selectivity Logic

The following diagram illustrates the decision tree for assessing the selectivity of this scaffold,
highlighting the critical role of the "Ortho-Twist" and Metabolic liability.

Compound: 2-Chloro-6-(methylsulfanyl)benzamide

Structural Analysis:
Ortho-Substitution (Cl, SMe)

N\

Effect: Ortho-Twist Effect: Thioether Moiety
(Non-Planar Amide) (Lipophilic/Redox Active)

Positive Selection egative Selection

Selectivity Outcome: Liability Risk:
Excludes Flat Intercalators S-Oxidation (Metabolic Switch)
alidate alidate

Assay: SPR Binding

! I Assay: Microsomal Stability |
I (Check Stoichiometry) !

(Check Sulfoxide Formation) |

Click to download full resolution via product page

Figure 1: Selectivity assessment workflow. The ortho-twist drives specificity, while the -SMe
group dictates metabolic profiling requirements.[1]
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress Hast

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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